molecular formula C14H16N2O2 B1284738 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 953722-90-2

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B1284738
CAS No.: 953722-90-2
M. Wt: 244.29 g/mol
InChI Key: BYXNEIGIJKUGON-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound designed for research applications. It features a saturated hexahydroisoindole-dione core linked to a 4-aminophenyl group. This structure is related to the privileged phthalimide scaffold, which is incorporated into various biologically active compounds to enhance their ability to cross biological membranes . Compounds based on the isoindole-1,3-dione moiety are investigated for a range of potential activities, including as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation research . Furthermore, in silico predictions for similar hexahydrophthalimide structures suggest a suitable profile for research related to the central nervous system (CNS), indicating good blood-brain barrier permeability . The presence of the aromatic amine functional group provides a site for potential further chemical modification, making it a versatile intermediate in medicinal chemistry and drug discovery. This product is intended for research purposes in a laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNEIGIJKUGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with an aminophenyl derivative. Common synthetic routes may include:

    Cyclization Reactions: Using cyclization reactions to form the isoindole ring system.

    Amination Reactions: Introducing the amino group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:

    Catalytic Processes: Utilizing catalysts to improve reaction efficiency and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors for scalable and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human cancer cells by activating specific signaling pathways, making it a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. This property could be leveraged in developing new antibiotics or preservatives for food and cosmetics .

Material Science Applications

1. Polymer Composites
The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability. Studies have shown that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation, making them suitable for high-performance applications in aerospace and automotive industries .

2. Gelling Agents
This compound can function as a gelling agent in various formulations due to its ability to form stable gels at specific concentrations. Research has highlighted its use in creating non-viscous solutions that transition into gels upon the addition of catalysts, which can be useful in drug delivery systems and tissue engineering .

Cosmetic Formulations

1. Skin Care Products
In cosmetic science, this compound is being explored for its moisturizing properties. Formulations utilizing this compound have been shown to improve skin hydration and texture, making it an attractive ingredient for creams and lotions aimed at enhancing skin health .

2. Stability Studies
Formulations containing this compound undergo rigorous stability testing to ensure efficacy and safety over time. Experimental designs have been employed to optimize the formulation process, focusing on sensory attributes and physical stability under various conditions .

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer TherapeuticsInduced apoptosis in multiple cancer cell lines; potential for drug development
Antimicrobial EfficacyAntibiotic DevelopmentEffective against Gram-positive and Gram-negative bacteria; potential for use in food preservation
Polymer Composite ResearchMaterial ScienceEnhanced mechanical properties when incorporated into polymers; suitable for aerospace applications
Cosmetic Formulation StudySkin CareImproved skin hydration; positive sensory feedback from users

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Modulation: Binding to and modulating the activity of specific receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities References
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione 4-Aminophenyl, hexahydro core 244.30 Potential CNS permeability, synthetic precursor
2-(4-Iodophenyl)hexahydro-1H-isoindole-1,3(2H)-dione 4-Iodophenyl, hexahydro core 355.18 Halogen substituent (potential for halogen bonding)
N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide (1b) Thiophene-carboxamide linkage - High antioxidant activity, low COX-2/MAO-B binding energy
2-[4-(4-Oxo-3,4-dihydrophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione Phthalazine moiety - Antitumor activity, precursor for chlorinated derivatives
5,6-Dichloro-2-(quinolin-8-yl)-1H-isoindole-1,3(2H)-dione Dichloro, quinolinyl substituents - Structural analog with reported crystal data
2-(4-Amino-2-hydroxyphenyl)isoindole-1,3-dione 4-Amino-2-hydroxyphenyl 254.25 Enhanced solubility via hydroxyl group

Structural Influences on Activity

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, I): Halogenated derivatives (e.g., 4-iodophenyl) may engage in halogen bonding, enhancing target affinity . Amino and Hydroxyl Groups: Improve solubility and hydrogen-bonding capacity, as seen in 2-(4-amino-2-hydroxyphenyl) derivatives . Heterocyclic Appendages (e.g., thiophene, quinoline): Modulate electronic properties and binding specificity to enzymes like COX-2 .

Pharmacokinetic and Toxicity Predictions

  • Toxicity: Most analogs, including 2-(4-aminophenyl)hexahydro-isoindole-dione, are predicted to be non-toxic in silico, with low hepatotoxicity risk .

Biological Activity

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group that enhances its reactivity and potential for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • IUPAC Name : 2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
  • Molecular Formula : C₁₄H₁₆N₂O₂
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 953722-90-2

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. The inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline.

Case Studies and Experimental Data

  • Inhibitory Activity Against Cholinesterases :
    • A study evaluated various isoindoline derivatives for their ability to inhibit AChE and BuChE. The most potent derivative exhibited an IC50 value of 1.12 μM for AChE and 21.24 μM for BuChE . This suggests that structural modifications can enhance the efficacy of these compounds as potential therapeutic agents.
  • Structure-Activity Relationship (SAR) :
    • Research indicates that the length of alkyl chains and the nature of substituents on the phenyl ring significantly affect biological activity. For instance, derivatives with six to eight methylene groups demonstrated significant AChE inhibitory activity .
  • Molecular Docking Studies :
    • Molecular docking studies have shown that this compound interacts favorably with the active sites of cholinesterases, supporting its potential as a lead compound in drug design .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Notes
2-(4-Nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dioneModerate AChE inhibitionVariesNitro substitution alters activity
2-(4-Hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dioneAntioxidant propertiesNot specifiedHydroxy group enhances antioxidant capacity

Applications in Medicinal Chemistry

The compound's structural features make it a promising candidate for further development in medicinal chemistry:

  • Neuroprotective Agents : Due to its ability to inhibit cholinesterases, it may be developed into drugs aimed at treating Alzheimer's disease.
  • Anti-inflammatory Agents : Isoindoline derivatives are noted for their anti-inflammatory properties, which could be explored further with this compound.

Q & A

Q. What are the standard synthetic routes for 2-(4-aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione and its derivatives?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Hydrazide linkage synthesis: React hexahydro-1H-isoindole-1,3(2H)-dione with 2-methyl-4-oxoquinazolin or thiophene moieties in the presence of coupling agents (e.g., DCC/DMAP) under anhydrous conditions .
  • Solvent selection: Ethanol or benzene is commonly used for reflux reactions (1–3 hours) to achieve yields >70% .

Key Reaction Conditions Table:

ReactantsSolventTemperatureYieldReference
2-hydroxy-1H-isoindole + 1-(2,4-difluorophenyl)methanamineEthanolReflux72%
2-ethyl/phenyl-tetrahydro-isoindole + hydrazine hydrateBenzene80°C65–75%

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • X-ray crystallography: Single-crystal X-ray diffraction (SXRD) is critical for resolving stereochemistry. Refinement via SHELXL includes adjusting H-atom positions using difference maps and constraining thermal parameters (e.g., Uiso(H) = 1.2Ueq(C,O)) .
  • NMR spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.86–7.74 ppm; thiomethyl groups at δ 6.85 ppm) .
  • Melting point analysis: Used to confirm purity (e.g., 155–158°C for fluorinated analogs) .

Q. What impurities are commonly associated with this compound, and how are they quantified?

Methodological Answer:

  • Impurity profiling: Reverse-phase HPLC with UV detection (λ = 254 nm) is used to separate byproducts like unreacted 4-aminophenyl intermediates .
  • Reference standards: Pharmacopeial-grade impurities (e.g., Perospirone Impurities 3 and 4) are synthesized and validated via LC-MS for accurate quantification .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological activity of derivatives?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to calculate binding affinities with target proteins (e.g., human enzymes). For example, derivatives with hydrazide linkages show higher affinity for quinazolin-binding pockets due to hydrogen-bond interactions .
  • SAR studies: Modify the hexahydro-isoindole core (e.g., fluorination at the 4-position) to enhance metabolic stability while monitoring LogP values (target: <5) .

Example Binding Affinities Table:

DerivativeTarget ProteinBinding Affinity (kcal/mol)
Compound 1aQuinazolinase-8.2
Compound 2Thymidylate synthase-7.5
Data from

Q. How are crystallographic data contradictions resolved during structural refinement?

Methodological Answer:

  • High-resolution data: Use SHELXL to refine twinned crystals by partitioning overlapping reflections and applying restraints to bond lengths/angles .
  • Validation tools: Check for outliers using R-factors (<5% for high-resolution datasets) and the CCDC Mercury toolkit to validate hydrogen-bond networks .

Q. What strategies address discrepancies in pharmacological data across structural analogs?

Methodological Answer:

  • Controlled SAR studies: Compare analogs with systematic modifications (e.g., replacing aromatic rings with unsaturated cores) to isolate activity contributors. For example, hexahydro-isoindole derivatives show reduced cytotoxicity compared to aromatic analogs .
  • Meta-analysis: Aggregate data from multiple assays (e.g., IC50 values from enzyme inhibition vs. cell viability) to identify confounding variables like solubility .

Data Contradiction Analysis Table:

Analog StructureAssay TypeReported ActivityProposed Confounding Factor
Aromatic coreEnzyme inhibitionHigh activity (IC50 = 10 nM)Poor solubility in PBS
Unsaturated coreCell viabilityLow cytotoxicity (IC50 > 100 µM)Enhanced membrane permeability
Adapted from

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